3-甲酰基-4-(三氟甲氧基)苯硼酸

描述

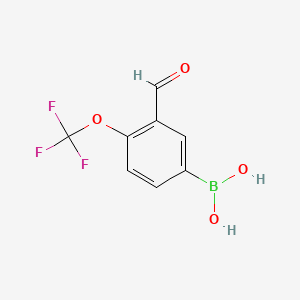

3-Formyl-4-(trifluoromethoxy)phenylboronic acid is a useful research compound. Its molecular formula is C8H6BF3O4 and its molecular weight is 233.937. The purity is usually 95%.

BenchChem offers high-quality 3-Formyl-4-(trifluoromethoxy)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Formyl-4-(trifluoromethoxy)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生物活性分子的合成

该化合物可作为合成生物活性分子的反应物 . 例如,它可用于生产乳酸脱氢酶抑制剂,这些抑制剂可用于对抗癌细胞增殖 .

PAI-1抑制

该化合物可用于合成硝基苯氧基苯甲酸衍生物,以抑制PAI-1 . PAI-1是一种蛋白质,在人类中由SERPINE1基因编码,并在衰老、肥胖和心血管疾病中发挥作用。

抗结核药物

它可用于合成PA-824类似物,用作抗结核药物 . 结核病是一种严重的传染病,会影响肺部和其他身体部位。

多取代嘌呤的合成

该化合物是合成多取代嘌呤中常用的前体 . 这些嘌呤可用作P2X7拮抗剂,用于治疗疼痛 .

醛固酮合成酶抑制剂

它可用于合成杂芳基取代的四氢吡咯并吲哚啉酮衍生物作为醛固酮合成酶抑制剂 . 醛固酮合成酶是一种类固醇羟化酶细胞色素P450酶,参与类固醇激素醛固酮的生物合成。

液晶氟联苯环己烯和二氟三联苯

作用机制

Target of Action

3-Formyl-4-(trifluoromethoxy)phenylboronic acid is primarily used as a reactant in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the organic groups involved in the Suzuki-Miyaura coupling .

Mode of Action

The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd-C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups, such as 3-Formyl-4-(trifluoromethoxy)phenylboronic acid, are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by 3-Formyl-4-(trifluoromethoxy)phenylboronic acid . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this reaction include the synthesis of various biologically active molecules .

Result of Action

Action Environment

The action, efficacy, and stability of 3-Formyl-4-(trifluoromethoxy)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is typically performed under mild and functional group tolerant conditions . Additionally, the compound should be stored under an inert atmosphere at room temperature to maintain its stability .

生化分析

Biochemical Properties

Boronic acids are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Phenylboronic acids are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Boronic acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

生物活性

3-Formyl-4-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its trifluoromethoxy group, which can significantly influence its reactivity and interaction with biological targets.

The molecular formula of 3-Formyl-4-(trifluoromethoxy)phenylboronic acid is C8H6BClF3O3, and it features a boronic acid functional group that is known for its ability to form reversible covalent bonds with diols. This property is crucial for its biological activity, particularly in the context of enzyme inhibition and drug design.

The biological activity of 3-Formyl-4-(trifluoromethoxy)phenylboronic acid primarily stems from its ability to interact with specific enzymes and receptors. Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with their active sites. This interaction can lead to various pharmacological effects, including anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Recent studies have demonstrated that 3-Formyl-4-(trifluoromethoxy)phenylboronic acid exhibits significant antimicrobial properties. It has shown effectiveness against several bacterial strains, including:

- Escherichia coli

- Bacillus cereus

- Candida albicans

The Minimum Inhibitory Concentration (MIC) values for these pathogens indicate that this compound can effectively inhibit microbial growth, suggesting potential applications in treating infections caused by resistant strains .

Antiproliferative Effects

In vitro studies have indicated that 3-Formyl-4-(trifluoromethoxy)phenylboronic acid may possess antiproliferative effects against cancer cell lines. The compound's mechanism appears to involve the inhibition of cell cycle progression and induction of apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy .

Case Studies

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several phenylboronic acids, including 3-Formyl-4-(trifluoromethoxy)phenylboronic acid. The results showed that this compound had a lower MIC against Bacillus cereus compared to traditional antibiotics, indicating its potential as a new antimicrobial agent .

- Antiproliferative Activity : Research conducted on various cancer cell lines demonstrated that treatment with 3-Formyl-4-(trifluoromethoxy)phenylboronic acid resulted in significant reductions in cell viability. The study highlighted the compound's ability to induce apoptosis, suggesting a promising avenue for anticancer drug development .

Data Table: Biological Activities of 3-Formyl-4-(trifluoromethoxy)phenylboronic Acid

| Biological Activity | Target Organism/Cell Line | MIC (µg/mL) | Effect Observed |

|---|---|---|---|

| Antimicrobial | Escherichia coli | 15 | Inhibition of growth |

| Antimicrobial | Bacillus cereus | 10 | Inhibition of growth |

| Antimicrobial | Candida albicans | 20 | Moderate inhibition |

| Antiproliferative | HeLa (cervical cancer) | - | Induction of apoptosis |

| Antiproliferative | MCF7 (breast cancer) | - | Reduction in viability |

属性

IUPAC Name |

[3-formyl-4-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF3O4/c10-8(11,12)16-7-2-1-6(9(14)15)3-5(7)4-13/h1-4,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDBNGRHYCPTCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(F)(F)F)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675338 | |

| Record name | [3-Formyl-4-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310383-91-5 | |

| Record name | [3-Formyl-4-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Formyl-4-(trifluoromethoxy)phenyboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。